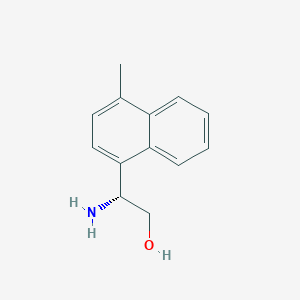
(r)-2-Amino-2-(4-methylnaphthalen-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(4-methylnaphthalen-1-yl)ethan-1-ol is a chiral compound with a unique structure that includes an amino group and a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-methylnaphthalen-1-yl)ethan-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
®-2-Amino-2-(4-methylnaphthalen-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, ®-2-Amino-2-(4-methylnaphthalen-1-yl)ethan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific stereochemistry, which is crucial in the development of pharmaceuticals and other fine chemicals.
Biology
In biological research, this compound is used to study enzyme interactions and protein binding due to its chiral nature. It serves as a model compound for understanding the behavior of chiral molecules in biological systems.
Medicine
In medicine, ®-2-Amino-2-(4-methylnaphthalen-1-yl)ethan-1-ol has potential applications as a precursor for the synthesis of drugs that target specific receptors or enzymes. Its unique structure allows for the development of drugs with high specificity and efficacy.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of a wide range of products.
作用機序
The mechanism of action of ®-2-Amino-2-(4-methylnaphthalen-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the naphthalene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- ®-2-Amino-2-(naphthalen-1-yl)ethan-1-ol
- ®-2-Amino-2-(4-methoxyphenyl)ethan-1-ol
- ®-2-Amino-2-(4-chlorophenyl)ethan-1-ol
Uniqueness
Compared to similar compounds, ®-2-Amino-2-(4-methylnaphthalen-1-yl)ethan-1-ol stands out due to the presence of the methyl group on the naphthalene ring. This structural feature can influence its reactivity and interactions with molecular targets, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
(2R)-2-amino-2-(4-methylnaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C13H15NO/c1-9-6-7-12(13(14)8-15)11-5-3-2-4-10(9)11/h2-7,13,15H,8,14H2,1H3/t13-/m0/s1 |
InChIキー |
ZUFNUADQSMXNHT-ZDUSSCGKSA-N |
異性体SMILES |
CC1=CC=C(C2=CC=CC=C12)[C@H](CO)N |
正規SMILES |
CC1=CC=C(C2=CC=CC=C12)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


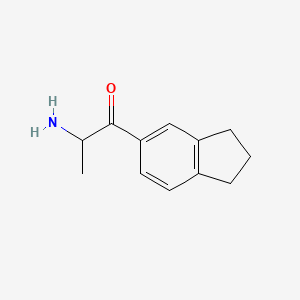

![7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13606080.png)
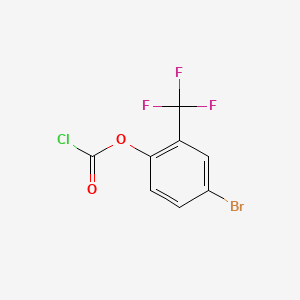
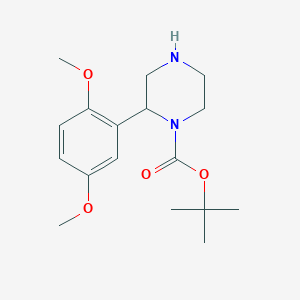
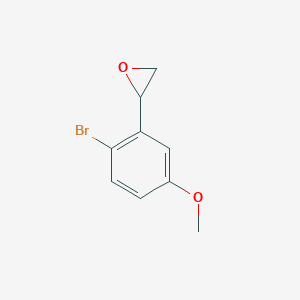


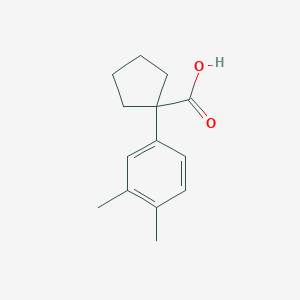
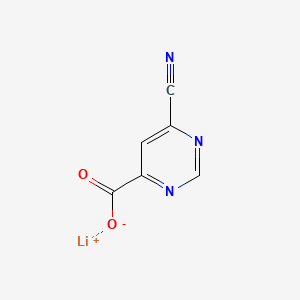
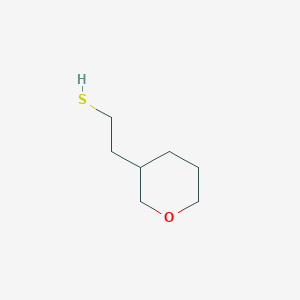
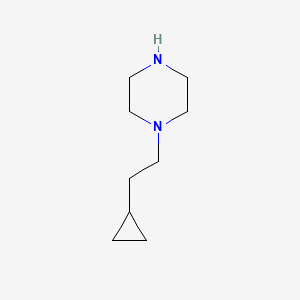
![tert-butyl3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate](/img/structure/B13606137.png)

